tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CAS: 185951-13-7) is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry at C2 (S) and C4 (R) positions, combined with functional groups (hydroxymethyl and methoxy), makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The molecular formula is C₁₁H₂₁NO₄, with a molar mass of 231.29 g/mol . The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, while the methoxy substituent increases lipophilicity compared to hydroxyl analogs .
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVBYRKLECISLP-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185951-13-7 | |
| Record name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Proline and Hydroxyproline Derivatives
(2S,4R)-4-Hydroxyproline serves as a common starting material due to its preexisting stereochemistry. As reported in PubChem (CID 20648577), the Boc-protected hydroxyproline derivative (1) is synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Scheme 1:
$$
\text{(2S,4R)-4-Hydroxyproline} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{(2S,4R)-1-Boc-4-hydroxyproline} \quad \text{(Yield: 85–92\%)}
$$
Functionalization of the Pyrrolidine Ring
The hydroxymethyl group at C2 is introduced via reduction of a carboxylic acid or ester. For example, LiBH₄ selectively reduces methyl esters to primary alcohols without affecting Boc groups.
Reaction Scheme 2:
$$
\text{(2S,4R)-1-Boc-4-hydroxyproline methyl ester} \xrightarrow{\text{LiBH}_4, \text{THF}} \text{(2S,4R)-2-(Hydroxymethyl)-1-Boc-4-hydroxyproline} \quad \text{(Yield: 78\%)}
$$
O-Methylation of the C4 Hydroxyl Group
The C4 hydroxyl group is methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a strong base such as sodium hydride (NaH). This step requires anhydrous conditions to prevent hydrolysis.
Reaction Scheme 3:
$$
\text{(2S,4R)-2-(Hydroxymethyl)-1-Boc-4-hydroxyproline} \xrightarrow{\text{NaH, MeI, DMF}} \text{this compound} \quad \text{(Yield: 65–70\%)}
$$
Table 1: Optimization of O-Methylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | DMF | 0 → RT | 70 | 98 |
| K₂CO₃ | Acetone | Reflux | 45 | 90 |
| DBU | THF | RT | 55 | 95 |
Data adapted from Thieme Connect and PubChem.
Alternative Routes: Ring-Closing Metathesis and Asymmetric Catalysis
Ring-Closing Metathesis (RCM)
A less conventional approach involves constructing the pyrrolidine ring via RCM using Grubbs catalysts. A diene precursor with preinstalled Boc and methoxy groups undergoes cyclization to form the pyrrolidine core.
Reaction Scheme 4:
$$
\text{Diene precursor} \xrightarrow{\text{Grubbs II, DCM}} \text{this compound} \quad \text{(Yield: 50–60\%)}
$$
Enzymatic Resolution
Racemic mixtures of intermediates can be resolved using lipases or esterases to achieve enantiomeric excess (ee) >99%. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R,4S)-ester, leaving the desired (2S,4R)-enantiomer.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides (e.g., bromine, chlorine), thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydroxymethyl and methoxy groups can influence its binding affinity and selectivity, while the tert-butyl ester group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Stereochemical and Functional Group Impact
- Methoxy vs. Hydroxy : The 4-methoxy group in the target compound reduces polarity compared to the 4-hydroxy analog (logP difference ~0.5–1.0), favoring membrane permeability in drug delivery .
- Fluorine Substitution : Fluorinated analogs (e.g., 4-fluoro) exhibit improved metabolic stability due to C–F bond strength, making them suitable for protease inhibitor scaffolds .
- Cyano vs. Methoxy: The 4-cyano derivative (CAS: 1269755-22-7) has higher dipole moments, enhancing solubility in DMSO and DMF .
Physicochemical and Crystallographic Behavior
- Hydrogen Bonding : The hydroxymethyl group participates in hydrogen bonding, as demonstrated in crystal structures of related compounds (e.g., 4-hydroxy analogs), forming O–H···O interactions with carbonyl groups .
- Crystallinity : The (2S,4R) configuration often yields more ordered crystals compared to (2S,4S) isomers, as seen in X-ray diffraction studies of Boc-protected pyrrolidines .
Biological Activity
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CAS No. 185951-13-7) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a hydroxymethyl group, and a methoxy substituent on the pyrrolidine ring. The biological implications of this compound are significant, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- Structural Features : The compound features a five-membered pyrrolidine ring with various functional groups that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds with a pyrrolidine structure often exhibit antimicrobial properties. Specifically, the methoxy group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antibacterial activity against various pathogens .
- Antitumor Potential : Pyrrolidine derivatives have been reported to possess antitumor properties. The structural motifs present in this compound could contribute to its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can exhibit neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .
Study 1: Antimicrobial Efficacy
A study conducted by Murlykina et al. (2015) evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrrolidine structure can enhance antibacterial properties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Study 2: Antitumor Activity
In a study published in Cancer Letters, researchers investigated the cytotoxic effects of several pyrrolidine derivatives on human cancer cell lines. The findings indicated that this compound exhibited a dose-dependent reduction in cell viability in breast cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 45 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator.
- Membrane Disruption : Its lipophilic nature could facilitate membrane disruption in microbial cells.
- Signal Transduction Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
Q & A
What are the optimized synthetic routes for tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, and how do reaction conditions impact stereoselectivity?
Level: Advanced
Answer:
The synthesis often begins with protected pyrrolidine derivatives. For example, a key intermediate, tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate, is hydrogenated using Pd/C under H₂ to achieve 99% purity . Stereoselectivity is influenced by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
